molecular formula C17H16BrNO3 B4965709 3-[(3-Bromophenyl)carbamoyl]spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid

3-[(3-Bromophenyl)carbamoyl]spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid

Cat. No.: B4965709
M. Wt: 362.2 g/mol
InChI Key: DHUAKMFEPUVGKH-UHFFFAOYSA-N
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Description

3-[(3-Bromophenyl)carbamoyl]spiro[bicyclo[221]hept-5-ene-7,1’-cyclopropane]-2-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro linkage between a bicyclo[221]heptane system and a cyclopropane ring, with a 3-bromophenyl carbamoyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromophenyl)carbamoyl]spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane] core through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The resulting adduct can then be functionalized to introduce the 3-bromophenyl carbamoyl group and the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the Diels-Alder reaction and subsequent functionalization steps, as well as the development of efficient purification methods to isolate the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromophenyl)carbamoyl]spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The bromophenyl group can be reduced to form a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while substitution of the bromine atom can result in azido or thiocyanato derivatives.

Scientific Research Applications

3-[(3-Bromophenyl)carbamoyl]spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(3-Bromophenyl)carbamoyl]spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl carbamoyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The spirocyclic structure may also contribute to the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2,3-dione: Similar spirocyclic structure but lacks the bromophenyl carbamoyl group.

    3-Carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Similar bicyclic core but without the spiro linkage and bromophenyl group.

Uniqueness

3-[(3-Bromophenyl)carbamoyl]spiro[bicyclo[221]hept-5-ene-7,1’-cyclopropane]-2-carboxylic acid is unique due to the combination of its spirocyclic structure, bromophenyl carbamoyl group, and carboxylic acid functionality

Properties

IUPAC Name

3-[(3-bromophenyl)carbamoyl]spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c18-9-2-1-3-10(8-9)19-15(20)13-11-4-5-12(14(13)16(21)22)17(11)6-7-17/h1-5,8,11-14H,6-7H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUAKMFEPUVGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3C=CC2C(C3C(=O)NC4=CC(=CC=C4)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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